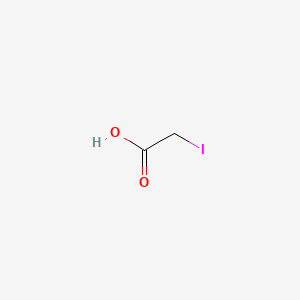

Iodoacetic acid

説明

This compound is a haloacetic acid that is acetic acid in which one of the hydrogens of the methyl group is replaced by an iodine atom. It has a role as an alkylating agent. It is an organoiodine compound and a haloacetic acid.

A derivative of ACETIC ACID that contains one IODINE atom attached to its methyl group.

特性

IUPAC Name |

2-iodoacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3IO2/c3-1-2(4)5/h1H2,(H,4,5) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDNTWHVOXJZDSN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3IO2 |

Source

|

| Record name | IODOACETIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20524 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5025445 |

Source

|

| Record name | Iodoacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.95 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Iodoacetic acid appears as colorless or white crystals. (NTP, 1992), Colorless or white solid; [Merck Index] Pale yellow crystalline flakes; Soluble in water; [MSDSonline] |

Source

|

| Record name | IODOACETIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20524 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Iodoacetic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8369 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Decomposes (NTP, 1992), Decomposes |

Source

|

| Record name | IODOACETIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20524 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Iodoacetic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4008 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

greater than or equal to 100 mg/mL at 70.7 °F (NTP, 1992), Soluble in water, Soluble in alcohol; very slightly soluble in ether, Soluble in ethanol, petroleum ether; slightly soluble in ether, chloroform |

Source

|

| Record name | IODOACETIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20524 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Iodoacetic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4008 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless or white crystals, White to yellow powder or flakes | |

CAS No. |

64-69-7 |

Source

|

| Record name | IODOACETIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20524 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Iodoacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64-69-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iodoacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000064697 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | IODOACETIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2125 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, 2-iodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Iodoacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Iodoacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.537 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IODOACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WF5188V710 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Iodoacetic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4008 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

181 °F (NTP, 1992), 82-83 °C, Colorless or white crystals. MP: 210 °C. Soluble in water, alcohol; very slightly soluble in ether. Hygroscopic in moist air /Iodoacetic acid, sodium salt/ |

Source

|

| Record name | IODOACETIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20524 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Iodoacetic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4008 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Iodoacetic Acid in Glycolysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of iodoacetic acid (IAA) as an inhibitor of glycolysis, with a focus on its molecular target, glyceraldehyde-3-phosphate dehydrogenase (GAPDH). This document details the biochemical interaction, downstream cellular consequences, quantitative inhibition data, and key experimental protocols relevant to the study of IAA.

Core Mechanism of Action: Irreversible Inhibition of GAPDH

This compound is a potent and irreversible inhibitor of the glycolytic pathway.[1] Its primary mechanism of action is the targeted alkylation of a critical cysteine residue within the active site of glyceraldehyde-3-phosphate dehydrogenase (GAPDH).[2] GAPDH is the sixth enzyme in the glycolytic pathway, responsible for catalyzing the conversion of glyceraldehyde-3-phosphate (GAP) to 1,3-bisphosphoglycerate (1,3-BPG).

The inhibition occurs through a covalent modification, where the electrophilic carbon of IAA is attacked by the nucleophilic sulfhydryl group of the catalytic cysteine residue in GAPDH.[2] This S-alkylation reaction forms a stable thioether bond, rendering the enzyme catalytically inactive. By inhibiting GAPDH, IAA effectively halts the progression of glycolysis, leading to a rapid depletion of downstream metabolites and cellular energy stores.[3]

Quantitative Analysis of GAPDH Inhibition

The inhibitory effect of this compound on GAPDH activity has been quantified in various studies. The data below summarizes the concentrations of IAA used and the corresponding inhibition of GAPDH activity in cultured astrocytes. It is important to note that IAA is a more potent inhibitor of GAPDH compared to iodoacetamide (IAM), another thiol-reactive agent.[4][5]

| Inhibitor | Concentration | Incubation Time | GAPDH Activity (% of Control) | Cell Type | Reference |

| Iodoacetate (IA) | 0.1 mM | 60 min | ~20% | Cultured Astrocytes | [6] |

| Iodoacetate (IA) | 0.3 mM | 60 min | ~10% | Cultured Astrocytes | [6] |

| Iodoacetate (IA) | 1 mM | 60 min | <10% | Cultured Astrocytes | [6] |

| Iodoacetamide (IAA) | 0.1 mM | 60 min | ~90% | Cultured Astrocytes | [6] |

| Iodoacetamide (IAA) | 0.3 mM | 60 min | ~60% | Cultured Astrocytes | [6] |

| Iodoacetamide (IAA) | 1 mM | 60 min | ~25% | Cultured Astrocytes | [6] |

Table 1: Quantitative data on the inhibition of GAPDH by iodoacetate and iodoacetamide in cultured astrocytes.[6]

Downstream Cellular Consequences of GAPDH Inhibition

The inhibition of GAPDH by this compound triggers a cascade of downstream cellular events, primarily stemming from the disruption of energy metabolism and redox balance.

-

ATP Depletion: By blocking glycolysis, IAA causes a rapid decrease in cellular ATP levels.[3][7] This energy crisis affects numerous ATP-dependent cellular processes.

-

Metabolite Accumulation and Depletion: Inhibition of GAPDH leads to an accumulation of upstream glycolytic intermediates, such as fructose-1,6-bisphosphate and dihydroxyacetone phosphate, while downstream metabolites like pyruvate are depleted.[8][9]

-

Oxidative Stress: The disruption of normal metabolic flux can lead to the production of reactive oxygen species (ROS) and induce mitochondrial stress.[10]

-

Cytotoxicity and Genotoxicity: IAA is known to be highly cytotoxic and genotoxic.[11][12] It can cause DNA damage and, in some cases, lead to tumorigenic transformation of cells.[10][13]

-

Apoptosis and Cell Cycle Arrest: The cellular stress induced by IAA can trigger programmed cell death (apoptosis) and alter the expression of genes that regulate the cell cycle.[11]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the effects of this compound on glycolysis and cellular function.

This protocol is adapted from commercially available kits and is designed to measure GAPDH activity in cell or tissue lysates.[14][15][16]

Materials:

-

GAPDH Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.2, with appropriate salts)

-

GAPDH Substrate (Glyceraldehyde-3-phosphate)

-

NAD+

-

Developer solution (containing an enzyme that converts an intermediate to a colored product)

-

96-well clear flat-bottom plate

-

Microplate reader capable of measuring absorbance at 450 nm

-

Cell or tissue lysate

Procedure:

-

Sample Preparation:

-

For cultured cells (adherent or suspension), wash approximately 1 x 10^6 cells with ice-cold PBS.

-

Homogenize cells or ~10 mg of tissue in 100 µL of ice-cold GAPDH Assay Buffer.

-

Incubate on ice for 10 minutes.

-

Centrifuge at 10,000 x g for 5 minutes at 4°C to pellet insoluble material.

-

Collect the supernatant (lysate) for the assay.

-

-

Assay Protocol:

-

Prepare a standard curve using a known concentration of NADH.

-

Add 1-50 µL of your sample lysate to wells of the 96-well plate.

-

Adjust the final volume in each well to 50 µL with GAPDH Assay Buffer.

-

Prepare a Reaction Mix containing GAPDH Assay Buffer, GAPDH Substrate, and GAPDH Developer according to the kit manufacturer's instructions.

-

Add 50 µL of the Reaction Mix to each well containing your samples and standards.

-

Immediately measure the absorbance at 450 nm in kinetic mode at 37°C for 10-60 minutes.

-

-

Data Analysis:

-

Calculate the change in absorbance over a linear portion of the reaction curve.

-

Use the NADH standard curve to convert the change in absorbance to the amount of NADH produced.

-

GAPDH activity is typically expressed as nmol/min/mg of protein or mU/mL.

-

This protocol provides a general workflow for identifying the covalent modification of GAPDH by IAA using mass spectrometry.

Materials:

-

Cell lysate from control and IAA-treated cells

-

Dithiothreitol (DTT) for reduction

-

Iodoacetamide (IAM) for blocking free thiols (if necessary for differential analysis)

-

Trypsin (proteomics grade)

-

Ammonium bicarbonate buffer

-

C18 spin columns for desalting

-

LC-MS/MS system

Procedure:

-

Protein Extraction and Preparation:

-

Extract total protein from control and IAA-treated cells as described in section 4.1.

-

Optional: Perform an SDS-PAGE to separate proteins and excise the band corresponding to the molecular weight of GAPDH (~37 kDa).

-

-

Reduction and Digestion:

-

For in-solution digestion, take a known amount of protein lysate.

-

Reduce disulfide bonds by adding DTT to a final concentration of 5 mM and incubating at 56°C for 30 minutes.[17]

-

Cool to room temperature.

-

Dilute the sample with ammonium bicarbonate buffer to reduce the denaturant concentration.

-

Add trypsin at a 1:50 to 1:100 enzyme-to-protein ratio and incubate overnight at 37°C.

-

-

Sample Cleanup:

-

Stop the digestion by adding formic acid.

-

Desalt the peptide mixture using C18 spin columns according to the manufacturer's protocol.

-

Dry the purified peptides in a vacuum centrifuge.

-

-

LC-MS/MS Analysis:

-

Reconstitute the peptides in a suitable solvent for mass spectrometry.

-

Analyze the peptide mixture using a high-resolution LC-MS/MS system.

-

-

Data Analysis:

-

Search the resulting MS/MS spectra against a protein database (e.g., Swiss-Prot) using a search engine like Mascot or Sequest.

-

Specify a variable modification corresponding to the mass of the carboxymethyl group (+58.0055 Da) on cysteine residues.

-

Identify the peptide from GAPDH containing the alkylated active site cysteine.

-

This guide provides a foundational understanding of the mechanism of this compound in glycolysis, offering both qualitative and quantitative insights, alongside practical experimental frameworks for further research.

References

- 1. researchgate.net [researchgate.net]

- 2. youtube.com [youtube.com]

- 3. Haloacetic Acid Water Disinfection Byproducts Affect Pyruvate Dehydrogenase Activity and Disrupt Cellular Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Differential effects of iodoacetamide and iodoacetate on glycolysis and glutathione metabolism of cultured astrocytes [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Impacts of this compound on reproduction: current evidence, underlying mechanisms, and future research directions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound Inhibits Follicle Growth and Alters Expression of Genes that Regulate Apoptosis, the Cell Cycle, Estrogen Receptors, and Ovarian Steroidogenesis in Mouse Ovarian Follicles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. This compound, a Water Disinfection Byproduct, Disrupts Hypothalamic, and Pituitary Reproductive Regulatory Factors and Induces Toxicity in the Female Pituitary - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biopioneer.com.tw [biopioneer.com.tw]

- 15. bmrservice.com [bmrservice.com]

- 16. sciencellonline.com [sciencellonline.com]

- 17. proteomicsresource.washington.edu [proteomicsresource.washington.edu]

The Chemical Properties of Iodoacetic Acid for Biochemical Assays: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Iodoacetic acid (IAA) is a versatile and potent tool in the biochemist's arsenal, primarily utilized for its ability to act as an alkylating agent. Its reactivity with specific amino acid residues makes it invaluable for studying protein structure and function, elucidating enzyme mechanisms, and as an inhibitor in various cellular pathways. This technical guide provides a comprehensive overview of the core chemical properties of this compound and its applications in biochemical assays, complete with quantitative data, detailed experimental protocols, and visual representations of key processes.

Core Chemical Properties and Reactivity

This compound (chemical formula ICH₂COOH) is a haloacetic acid derivative. Its utility in biochemical assays stems from its nature as a reactive alkylating agent, a property conferred by the electron-withdrawing carboxyl group and the good leaving group nature of the iodide ion.[1][2]

Mechanism of Action: S-Alkylation

The primary mode of action of this compound in a biochemical context is the irreversible S-alkylation of the thiol group (-SH) of cysteine residues within proteins.[1][3] This reaction proceeds via an SN2 nucleophilic substitution mechanism where the deprotonated thiolate anion of a cysteine residue acts as the nucleophile, attacking the carbon atom bearing the iodine. This results in the formation of a stable S-carboxymethylcysteine thioether linkage and the displacement of the iodide ion.[4] This modification introduces a negative charge at the site of the original cysteine residue.[5]

While cysteine is the primary target, side reactions with other nucleophilic amino acid residues can occur, particularly at higher pH values. These include the imidazole ring of histidine and the primary amine of lysine.[3]

Quantitative Data Summary

For ease of reference and comparison, the key quantitative properties of this compound are summarized in the table below.

| Property | Value | Notes |

| Molar Mass | 185.95 g/mol | [1][6] |

| pKa | 3.12 - 3.18 | At 25°C.[1][6][7][8] This low pKa means that at physiological pH, this compound exists predominantly in its anionic iodoacetate form. |

| Melting Point | 79-83 °C | [9] |

| Boiling Point | 208 °C | [1][2] |

| Water Solubility | 600 g/L (at 20 °C) | [9][10] |

| Half-times for Cysteine Peptidase Inhibition (at 10 µM) | Papain: 30 sCathepsin B: 156 sCathepsin H: 592 s | Demonstrates differential reactivity with various enzymes.[11] |

Key Applications in Biochemical Assays

Irreversible Enzyme Inhibition

This compound is widely used as an irreversible inhibitor of enzymes that possess a critical cysteine residue in their active site.[12] By covalently modifying this residue, this compound permanently inactivates the enzyme.

Protein Structure and Function Studies

The selective modification of cysteine residues by this compound is a powerful technique for probing protein structure and identifying functionally important residues. By comparing the activity of a protein before and after treatment with this compound, researchers can infer the role of specific cysteine residues in catalysis, substrate binding, or protein-protein interactions.

Furthermore, because this compound introduces a negative charge, it can be used to assess the importance of the local charge environment within a protein.[5]

Prevention of Disulfide Bond Formation

In protein sequencing and proteomics workflows, it is often necessary to first reduce existing disulfide bonds to separate protein chains or to unfold the protein completely. Following reduction, the resulting free thiol groups are susceptible to re-oxidation and reformation of disulfide bonds. This compound is commonly used to irreversibly cap these free thiols, preventing their re-oxidation and ensuring the protein remains in a reduced state.[1][10][17]

Experimental Protocols

Below are detailed methodologies for key experiments utilizing this compound.

Protocol 1: General Protein Alkylation to Prevent Disulfide Bond Reformation

This protocol is suitable for preparing protein samples for techniques such as SDS-PAGE, mass spectrometry, or protein sequencing.

Materials:

-

Protein sample in a suitable buffer (e.g., Tris-HCl, ammonium bicarbonate)

-

Reducing agent stock solution (e.g., 0.5 M Dithiothreitol - DTT)

-

This compound (IAA) stock solution (e.g., 0.5 M in the same buffer, freshly prepared and protected from light)

-

Alkylation buffer (e.g., Tris-HCl with 8 M Urea, pH 8.0-8.5)

Methodology:

-

Protein Solubilization: Dissolve the protein sample in the alkylation buffer to a final concentration of 1-5 mg/mL. The urea helps to denature the protein and expose the cysteine residues.

-

Reduction: Add the DTT stock solution to the protein sample to a final concentration of 5-10 mM. Incubate the mixture at 56°C for 30-60 minutes to reduce all disulfide bonds.

-

Cooling: Allow the sample to cool to room temperature.

-

Alkylation: Add the freshly prepared this compound stock solution to the reduced protein sample to a final concentration of 15-20 mM. This represents a slight molar excess over the DTT. Incubate the reaction in the dark at room temperature for 30-45 minutes.

-

Quenching: Quench the reaction by adding a small amount of DTT or β-mercaptoethanol to react with any excess this compound.

-

Downstream Processing: The alkylated protein sample is now ready for downstream applications such as buffer exchange, dialysis, or direct enzymatic digestion for mass spectrometry.

Protocol 2: Enzyme Inhibition Assay with this compound

This protocol provides a general framework for assessing the inhibitory effect of this compound on a target enzyme.

Materials:

-

Purified target enzyme

-

Enzyme substrate

-

Assay buffer (optimal for the specific enzyme's activity)

-

This compound stock solution (e.g., 10 mM in assay buffer, freshly prepared)

-

96-well microplate

-

Microplate reader

Methodology:

-

Inhibitor Preparation: Prepare a serial dilution of the this compound stock solution in the assay buffer to obtain a range of desired inhibitor concentrations.

-

Enzyme Pre-incubation: In the wells of a 96-well plate, add a fixed amount of the enzyme solution. To these wells, add the different concentrations of the diluted this compound. Include a control well with the enzyme and buffer but no inhibitor.

-

Incubation: Incubate the plate for a defined period (e.g., 15-30 minutes) at the enzyme's optimal temperature to allow for the covalent modification to occur.

-

Reaction Initiation: Initiate the enzymatic reaction by adding a fixed concentration of the substrate to all wells simultaneously.

-

Kinetic Measurement: Immediately begin monitoring the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader.

-

Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the enzyme activity as a function of the this compound concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).

Visualizations

Reaction Mechanism and Experimental Workflows

Caption: S-Alkylation of a cysteine residue by this compound.

Caption: A typical experimental workflow for protein alkylation.

Caption: this compound inhibits glycolysis by targeting GAPDH.

Conclusion

This compound remains a cornerstone reagent in biochemical research due to its well-characterized reactivity and broad applicability. Its ability to specifically and irreversibly modify cysteine residues allows for the targeted inhibition of enzymes and the stabilization of reduced proteins for downstream analysis. A thorough understanding of its chemical properties, as outlined in this guide, is essential for its effective use in designing and interpreting biochemical assays. Researchers, scientists, and drug development professionals can leverage the protocols and data presented herein to advance their investigations into complex biological systems.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound - Sciencemadness Wiki [sciencemadness.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Carboxymethylation of Cysteine Using Iodoacetamide/ this compound | Springer Nature Experiments [experiments.springernature.com]

- 6. This compound | C2H3IO2 | CID 5240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Page loading... [wap.guidechem.com]

- 8. 2012books.lardbucket.org [2012books.lardbucket.org]

- 9. This compound|lookchem [lookchem.com]

- 10. This compound CAS#: 64-69-7 [m.chemicalbook.com]

- 11. MEROPS - the Peptidase Database [ebi.ac.uk]

- 12. interchim.fr [interchim.fr]

- 13. ttuhsc.edu [ttuhsc.edu]

- 14. Differential Effects of Iodoacetamide and Iodoacetate on Glycolysis and Glutathione Metabolism of Cultured Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. Iodoacetamide - Wikipedia [en.wikipedia.org]

Iodoacetic Acid: An In-depth Technical Guide to its Core Function as an Irreversible Cysteine Protease Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iodoacetic acid (IAA) is a well-established, potent, and irreversible inhibitor of cysteine proteases. Its utility in biochemical and pharmaceutical research stems from its ability to covalently modify the active site cysteine residue, thereby abrogating enzymatic activity. This technical guide provides a comprehensive overview of the core principles of this compound's inhibitory action, including its mechanism, kinetics, and specificity. Detailed experimental protocols for assessing its inhibitory effects and its applications in studying cysteine protease-mediated signaling pathways are also presented. This document is intended to serve as a valuable resource for researchers and professionals in the fields of enzymology, drug discovery, and molecular biology.

Introduction

Cysteine proteases are a large and diverse family of enzymes that play crucial roles in numerous physiological and pathological processes, including protein turnover, apoptosis, immune responses, and cancer progression.[1] The catalytic activity of these proteases is dependent on a nucleophilic cysteine residue in their active site. The ability to selectively and irreversibly inhibit these enzymes is of paramount importance for both basic research and therapeutic development.[1][2]

This compound (ICH₂COOH) is a haloacetate that serves as a classic and widely used irreversible inhibitor of cysteine proteases.[3] It belongs to the class of alkylating agents and its inhibitory action is predicated on the covalent modification of the catalytic cysteine.[3][4] This guide will delve into the technical details of this compound's function as a cysteine protease inhibitor, providing the necessary information for its effective use in a research setting.

Mechanism of Irreversible Inhibition

The inhibitory activity of this compound is a result of its ability to act as an alkylating agent, specifically targeting the nucleophilic thiol group (-SH) of the catalytic cysteine residue within the active site of cysteine proteases.[3][5]

The reaction proceeds via an SN2 nucleophilic substitution mechanism . The deprotonated form of the cysteine's thiol group, the thiolate anion (-S⁻), acts as the nucleophile. This highly reactive species attacks the electrophilic α-carbon of this compound, displacing the iodide ion (I⁻), which is a good leaving group. This results in the formation of a stable thioether bond between the enzyme and the inhibitor, leading to an S-carboxymethyl-cysteine derivative at the active site.[5][6] This covalent modification is irreversible under physiological conditions, leading to a permanent loss of enzymatic activity.[3]

It is important to note that the reactivity of the catalytic cysteine is highly dependent on its pKa, which is influenced by the local microenvironment within the enzyme's active site.[7] The catalytic histidine residue in many cysteine proteases facilitates the deprotonation of the catalytic cysteine, enhancing its nucleophilicity.[8]

Quantitative Analysis of Inhibition

For irreversible inhibitors like this compound, the potency is not adequately described by a simple IC50 value, which is more appropriate for reversible inhibitors. Instead, the efficiency of inactivation is best characterized by the second-order rate constant, kinact/KI , where kinact is the maximal rate of inactivation and KI is the concentration of inhibitor required to achieve half of kinact.[9][10]

Due to a lack of comprehensive and directly comparable kinetic data for this compound across a wide range of cysteine proteases in the published literature, the following tables compile available data, which includes second-order rate constants and half-times of inhibition.

Table 1: Kinetic Parameters of this compound Inhibition

| Cysteine Protease | Organism/Source | kinact/KI (M-1s-1) | pH | Temperature (°C) | Reference(s) |

| Papain | Carica papaya | 1100 | 8.3 | 25 | [11] |

| Cathepsin B | Bovine | 36.7 ± 13.6 | 5.5 | N/A | [6] |

Note: The kinact/KI for Cathepsin B was determined in a redox-free environment. The presence of reducing agents significantly decreased this rate.[6]

Table 2: Half-times for Inhibition by 10 µM Iodoacetate

| Cysteine Protease | Half-time (s) | Reference(s) |

| Papain | 30 | [12] |

| Cathepsin B | 156 | [12] |

| Cathepsin H | 592 | [12] |

Note: Half-time (t1/2) is the time required for the enzyme activity to be reduced by 50% at a given inhibitor concentration.

Experimental Protocols

General Workflow for Assessing Irreversible Inhibition

The determination of kinetic parameters for an irreversible inhibitor like this compound typically involves a time-dependent inhibition assay.

Detailed Protocol for Determining kinact and KI for Papain Inhibition

This protocol is adapted from established methods for measuring the kinetics of irreversible cysteine protease inhibitors.

Materials:

-

Papain (from Carica papaya latex)

-

This compound

-

Nα-Benzoyl-L-arginine ethyl ester (BAEE) or a fluorogenic substrate like Z-FR-AMC

-

Activation buffer: 50 mM Sodium Phosphate, pH 6.2, 2 mM DTT, 1 mM EDTA

-

Assay buffer: 50 mM Sodium Phosphate, pH 6.2, 1 mM EDTA

-

96-well microplate (black for fluorescent assays, clear for colorimetric assays)

-

Microplate reader

Procedure:

-

Enzyme Activation: Prepare a stock solution of papain in activation buffer and incubate for 30 minutes at room temperature to ensure the active site cysteine is in its reduced state.

-

Assay Preparation:

-

In a 96-well plate, add varying concentrations of this compound diluted in assay buffer.

-

Add a fixed amount of activated papain to each well to initiate the incubation.

-

Incubate the enzyme and inhibitor for different time points (e.g., 0, 5, 10, 20, 30 minutes).

-

-

Enzymatic Reaction:

-

At the end of each incubation time point, add the substrate (BAEE or Z-FR-AMC) to all wells to start the enzymatic reaction.

-

Immediately begin monitoring the change in absorbance or fluorescence over time in a microplate reader.

-

-

Data Analysis:

-

Determine the initial velocity (v₀) for each well from the linear portion of the progress curve.

-

For each this compound concentration, plot the natural logarithm of the percent remaining activity (ln(% activity)) versus the pre-incubation time. The negative of the slope of this line is the observed rate of inactivation (kobs).

-

Plot the calculated kobs values against the corresponding this compound concentrations.

-

Fit the data to the Michaelis-Menten equation for irreversible inhibitors: kobs = (kinact * [I]) / (KI + [I]) . This will allow for the determination of kinact (the Vmax of the plot) and KI (the Km of the plot). The second-order rate constant, kinact/KI, can then be calculated.

-

Protocol for Alkylation of Cysteine Residues in a Protein Sample for Proteomics

This protocol describes the use of this compound to irreversibly block cysteine residues in a protein sample prior to mass spectrometry analysis.

Materials:

-

Protein sample in a suitable buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5)

-

Dithiothreitol (DTT)

-

This compound (IAA)

-

Quenching solution (e.g., DTT or L-cysteine)

-

Ammonium bicarbonate

Procedure:

-

Reduction: To the protein sample, add DTT to a final concentration of 10 mM. Incubate at 56°C for 30 minutes to reduce all disulfide bonds.

-

Alkylation: Cool the sample to room temperature. Add this compound to a final concentration of 55 mM. Incubate in the dark at room temperature for 20-30 minutes.

-

Quenching: Add a quenching solution (e.g., DTT to a final concentration of 20 mM) to react with the excess this compound and stop the alkylation reaction. Incubate for 15 minutes at room temperature in the dark.

-

Sample Preparation for Digestion: The sample is now ready for buffer exchange or dilution to reduce the denaturant concentration, followed by enzymatic digestion (e.g., with trypsin) for mass spectrometry analysis.

This compound in the Context of Signaling Pathways

Cysteine proteases are key players in several critical signaling pathways. By irreversibly inhibiting these enzymes, this compound can be a valuable tool to probe their function in cellular processes.

Apoptosis and Caspase Inhibition

Caspases are a family of cysteine proteases that are central to the execution of apoptosis, or programmed cell death.[13] The apoptotic cascade can be initiated through either the extrinsic (death receptor-mediated) or intrinsic (mitochondrial) pathway, both of which converge on the activation of effector caspases, such as caspase-3.[14] this compound, as a general cysteine protease inhibitor, can inhibit caspases and thus block apoptosis.[5]

Deubiquitinase (DUB) Inhibition and Regulation of NF-κB and p53 Signaling

Deubiquitinases (DUBs) are cysteine proteases that remove ubiquitin from substrate proteins, thereby regulating their stability and function.[15] Many DUBs are involved in critical signaling pathways, such as the NF-κB and p53 pathways. This compound and its amide derivative, iodoacetamide, are known to inhibit DUBs by alkylating their active site cysteine.[15]

The NF-κB pathway is a key regulator of inflammation and immunity. Its activation is controlled by a series of ubiquitination and deubiquitination events. DUBs like A20 and CYLD act as negative regulators of NF-κB signaling.[3] Inhibition of these DUBs by this compound could potentially lead to dysregulation of the inflammatory response.

The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis. Its stability is tightly controlled by the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation. The deubiquitinase USP7 (also known as HAUSP) can deubiquitinate and stabilize both p53 and MDM2.[4] Inhibition of USP7 by this compound can therefore have complex effects on the p53 pathway.

Specificity and Off-Target Effects

While this compound is a potent inhibitor of cysteine proteases, it is not entirely specific. As a general alkylating agent, it can react with other nucleophilic residues in proteins, although its preference is for the highly reactive thiolate of cysteine.[16] It can also react with free thiols in other molecules, such as glutathione.[17] This lack of absolute specificity is an important consideration when interpreting experimental results obtained using this compound. For studies requiring higher specificity, the use of more selective, often peptide-based, irreversible inhibitors may be more appropriate.

Applications in Drug Development

The central role of cysteine proteases in various diseases has made them attractive targets for drug development.[1][2] While this compound itself is too reactive and non-specific for therapeutic use, it serves as an important tool compound in the early stages of drug discovery. It can be used to:

-

Validate cysteine proteases as potential drug targets in cellular and biochemical assays.

-

Serve as a reference compound for the characterization of novel, more selective inhibitors.

-

Aid in the elucidation of the structure and function of the active site of target proteases.

Conclusion

This compound is a powerful and widely used tool for the irreversible inhibition of cysteine proteases. Its well-defined mechanism of action, based on the alkylation of the active site cysteine, makes it an invaluable reagent for studying the function of these enzymes in a variety of biological contexts. While its lack of specificity necessitates careful experimental design and interpretation, its utility in proteomics, enzyme kinetics, and the elucidation of signaling pathways is undisputed. This technical guide provides a solid foundation for researchers to effectively utilize this compound in their investigations of cysteine protease biology and its implications for human health and disease.

References

- 1. researchgate.net [researchgate.net]

- 2. Cathepsin B inactivation attenuates hepatic injury and fibrosis during cholestasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pH Dependence of inhibitors targeting the occluding loop of cathepsin B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular Features of CA-074 pH-Dependent Inhibition of Cathepsin B [ouci.dntb.gov.ua]

- 5. Kinetic comparison of procaspase-3 and caspase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Redox-Based Inactivation of Cysteine Cathepsins by Compounds Containing the 4-Aminophenol Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Accelerating inhibitor discovery for deubiquitinating enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]

- 9. escholarship.org [escholarship.org]

- 10. Molecular Features of CA-074 pH-Dependent Inhibition of Cathepsin B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Selective neutral pH inhibitor of cathepsin B designed based on cleavage preferences at cytosolic and lysosomal pH conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Caspase Activation and Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Caspase activation, inhibition, and reactivation: A mechanistic view - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Iodoacetamide - Wikipedia [en.wikipedia.org]

- 16. Cellular Assays for Dynamic Quantification of Deubiquitinase Activity and Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Differential Effects of Iodoacetamide and Iodoacetate on Glycolysis and Glutathione Metabolism of Cultured Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

The Critical Role of Iodoacetic Acid in Preventing Disulfide Bond Reformation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the intricate landscape of protein research and drug development, maintaining the structural integrity of proteins is paramount. Disulfide bonds, critical for the native conformation of many proteins, can also be a source of experimental variability and aggregation if not properly controlled following reduction. This technical guide provides an in-depth exploration of the role of iodoacetic acid (IAA) as an alkylating agent to irreversibly block cysteine residues, thereby preventing the reformation of disulfide bonds. We will delve into the underlying chemical mechanism, provide detailed experimental protocols, present quantitative data for optimal usage, and illustrate key workflows, offering a comprehensive resource for professionals in the field.

Introduction: The Challenge of Free Thiols

The thiol groups (-SH) of cysteine residues are highly reactive and prone to oxidation, leading to the formation of disulfide bonds (-S-S-). While these bonds are often essential for the correct three-dimensional structure and function of proteins, their uncontrolled reformation following experimental reduction can lead to protein misfolding, aggregation, and the generation of heterogeneous samples.[1][2] This is a significant concern in a multitude of applications, including proteomics, where accurate protein identification and quantification are essential, and in the production of therapeutic proteins, where stability and homogeneity are critical quality attributes.

To mitigate this, a two-step process of reduction and alkylation is routinely employed. The initial reduction step, typically using reagents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), cleaves the existing disulfide bonds, yielding free sulfhydryl groups.[3][4] This is immediately followed by an alkylation step to permanently cap these reactive groups. This compound and its amide derivative, iodoacetamide (IAM), are the most commonly used alkylating agents for this purpose.[2][4][5]

Mechanism of Action: S-Carboxymethylation

This compound functions as a potent and irreversible inhibitor of disulfide bond reformation by covalently modifying the sulfhydryl groups of cysteine residues.[6] This reaction, known as S-carboxymethylation, proceeds via a nucleophilic substitution (SN2) mechanism. The nucleophilic sulfur atom of the deprotonated thiol group (thiolate anion) attacks the electrophilic carbon atom of this compound, displacing the iodide ion and forming a stable thioether linkage.[1] This modification introduces a carboxymethyl group onto the cysteine residue, effectively blocking its ability to participate in disulfide bond formation.[3][7]

It is crucial to perform this reaction at a slightly alkaline pH (typically 7.5-8.5) to ensure that the cysteine thiol groups are sufficiently deprotonated to act as effective nucleophiles.[8][9]

This compound vs. Iodoacetamide: A Comparative Overview

While both this compound and iodoacetamide are effective alkylating agents, they possess distinct properties that may influence their selection for a particular application. Iodoacetamide is more commonly used in proteomics workflows due to its faster reaction kinetics.[5][6] However, this compound offers the advantage of introducing a negatively charged carboxyl group upon modification of cysteine residues.[7] This can alter the overall charge of the protein or peptide, which can be advantageous in certain analytical techniques such as ion-exchange chromatography. Conversely, iodoacetamide results in a neutral carbamidomethyl group.

| Feature | This compound (IAA) | Iodoacetamide (IAM) |

| Reactive Group | Carboxylic Acid | Amide |

| Resulting Modification | S-carboxymethylcysteine | S-carboxyamidomethylcysteine |

| Charge of Modification | Negative | Neutral |

| Reaction Speed | Generally slower than IAM | Generally faster than IAA[6] |

| Common Applications | Protein chemistry, peptide mapping | Proteomics, mass spectrometry sample prep[10] |

Experimental Protocols

The successful prevention of disulfide bond reformation is highly dependent on the meticulous execution of the reduction and alkylation protocol. Below are representative protocols for in-solution and in-gel protein alkylation using this compound.

In-Solution Reduction and Alkylation

This protocol is suitable for purified proteins or complex protein mixtures in solution.

Materials:

-

Protein sample in a suitable buffer (e.g., 100 mM Ammonium Bicarbonate, pH 8.5)

-

Reducing agent: 1 M Dithiothreitol (DTT) in water

-

Alkylating agent: 0.5 M this compound (IAA) in water (prepare fresh and protect from light)

-

Quenching reagent: 1 M DTT in water

Procedure:

-

Reduction: To the protein solution, add the 1 M DTT stock solution to a final concentration of 10 mM. Incubate the mixture at 56°C for 45-60 minutes.[3]

-

Cooling: Allow the sample to cool to room temperature.

-

Alkylation: Add the freshly prepared 0.5 M this compound solution to a final concentration of 50-100 mM.[8] Incubate the reaction mixture in the dark at room temperature for 30-45 minutes.[8]

-

Quenching: To consume any unreacted this compound, add 1 M DTT to a final concentration of 40 mM.[3] Incubate for 15 minutes at room temperature in the dark.

In-Gel Reduction and Alkylation

This protocol is commonly used in proteomics workflows following protein separation by SDS-PAGE.

Materials:

-

Excised protein band from a Coomassie-stained gel

-

Destaining solution (e.g., 50% acetonitrile in 50 mM ammonium bicarbonate)

-

Reduction solution: 10 mM DTT in 100 mM ammonium bicarbonate

-

Alkylation solution: 55 mM this compound in 100 mM ammonium bicarbonate (prepare fresh and protect from light)[3]

-

Wash solution: 100 mM ammonium bicarbonate

-

Dehydration solution: Acetonitrile

Procedure:

-

Destaining: Wash the excised gel piece with the destaining solution until the Coomassie blue is removed.

-

Reduction: Add 100 µL of the reduction solution to the gel piece and incubate at 55°C for 45 minutes.[3]

-

Alkylation: Remove the reduction solution and add 100 µL of the alkylation solution. Incubate for 30 minutes at room temperature in the dark.[3]

-

Washing: Remove the alkylation solution and wash the gel piece with 100 mM ammonium bicarbonate.

-

Dehydration: Dehydrate the gel piece with acetonitrile before proceeding to in-gel digestion.

Quantitative Parameters for Optimal Alkylation

The efficiency of cysteine alkylation is influenced by several factors, including reagent concentrations, incubation time, temperature, and pH. The following table summarizes typical quantitative parameters from various protocols.

| Parameter | In-Solution Digestion | In-Gel Digestion |

| Protein Concentration | Up to several mg/ml | N/A |

| Reducing Agent (DTT) | 5-10 mM | 10 mM |

| Reduction Incubation | 25-60 min at 56°C[11] | 45 min at 55°C[3] |

| Alkylating Agent (IAA/IAM) | 14-100 mM | 55 mM |

| Alkylation Incubation | 15-60 min at RT (dark)[8][11] | 30 min at RT (dark)[3] |

| Quenching Agent (DTT) | 5-40 mM | N/A |

| Quenching Incubation | 15 min at RT (dark)[11] | N/A |

Visualizing the Workflow

Logical Workflow for Preventing Disulfide Bond Reformation

Caption: A logical workflow illustrating the key steps in preventing disulfide bond reformation.

Signaling Pathway of Cysteine Modification

Caption: The chemical pathway of cysteine alkylation by this compound.

Applications in Research and Drug Development

The irreversible alkylation of cysteine residues by this compound is a cornerstone of many analytical and preparative techniques:

-

Proteomics and Mass Spectrometry: In bottom-up proteomics, proteins are digested into peptides prior to analysis by mass spectrometry.[4] Preventing disulfide bond reformation is essential for complete protein digestion and accurate peptide identification and quantification.[3][10]

-

Protein Characterization: By blocking free thiols, researchers can ensure that the observed structural and functional properties of a protein are not confounded by artefactual disulfide bond formation.

-

Therapeutic Protein Development: For therapeutic proteins that contain free cysteine residues, alkylation can be used to improve stability and prevent aggregation, thereby enhancing the safety and efficacy of the drug product.

-

Enzyme Inhibition Studies: this compound and iodoacetamide are known irreversible inhibitors of cysteine proteases, where they act by alkylating the catalytic cysteine residue in the active site.[6]

Conclusion

The prevention of disulfide bond reformation through alkylation is a critical step in a wide array of protein research and development applications. This compound provides a robust and effective means of achieving this through the S-carboxymethylation of cysteine residues. A thorough understanding of the underlying chemistry and the optimization of experimental parameters are essential for the successful application of this technique. By following the detailed protocols and considering the quantitative data presented in this guide, researchers, scientists, and drug development professionals can ensure the integrity and homogeneity of their protein samples, leading to more reliable and reproducible results.

References

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - US [thermofisher.com]

- 5. SP Tip: Peptide Mapping Sample Preparation | Phenomenex [discover.phenomenex.com]

- 6. Iodoacetamide - Wikipedia [en.wikipedia.org]

- 7. Carboxymethylation of Cysteine Using Iodoacetamide/ this compound | Springer Nature Experiments [experiments.springernature.com]

- 8. researchgate.net [researchgate.net]

- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 10. nbinno.com [nbinno.com]

- 11. proteomicsresource.washington.edu [proteomicsresource.washington.edu]

A Technical Guide to the Reactivity of Iodoacetic Acid with Cysteine Residues in Proteins

Audience: Researchers, scientists, and drug development professionals.

Abstract

Iodoacetic acid (IAA) and its amide, iodoacetamide, are indispensable tools in protein biochemistry and proteomics. As alkylating agents, they exhibit a strong reactivity towards the thiol group of cysteine residues, forming a stable covalent bond. This specific modification has been harnessed for a multitude of applications, including enzyme inhibition, protein structure elucidation, and the quantitative analysis of protein thiols. Understanding the chemical principles governing this reaction—its mechanism, kinetics, and the factors influencing its specificity—is paramount for its effective application in research and drug development. This technical guide provides an in-depth examination of the core reaction, presents quantitative data, details experimental protocols, and illustrates relevant biological pathways.

The Core Chemistry: The SN2 Reaction Mechanism

The fundamental reaction between this compound and a cysteine residue is a bimolecular nucleophilic substitution (SN2) reaction. The key to this reaction is the nucleophilicity of the cysteine's side chain.

-

The Nucleophile: The thiol group (-SH) of a cysteine residue is a potent nucleophile, but only in its deprotonated, anionic form—the thiolate anion (-S⁻).

-

The Electrophile: this compound provides the electrophilic carbon atom, which is bonded to a highly electronegative iodine atom. This polarization makes the carbon atom susceptible to nucleophilic attack.

-

The Reaction: The thiolate anion attacks the carbon atom of the C-I bond in this compound. This concerted step involves the formation of a new carbon-sulfur bond and the simultaneous displacement of the iodide ion, which acts as a good leaving group.

-

The Product: The result is the formation of a stable thioether linkage, yielding an S-carboxymethylcysteine residue. This modification is essentially irreversible under physiological conditions, permanently labeling the cysteine residue.

Caption: SN2 reaction of a cysteine thiolate with this compound.

Quantitative Analysis: Factors Governing Reactivity

While the reaction is specific to cysteine, the rate of reaction can vary dramatically between different cysteine residues within the same protein or across different proteins. This differential reactivity is governed by several key factors.

pH and the Cysteine pKa

The pKa of a free cysteine's thiol group is approximately 8.3-8.6. However, within the microenvironment of a protein, the pKa of a specific cysteine residue can be significantly perturbed, ranging from as low as 3 to above 9.

-

Henderson-Hasselbalch Relationship: The fraction of cysteine in the reactive thiolate form is dictated by the pH of the solution and the pK

aof the thiol group. The reaction rate is directly proportional to the concentration of the thiolate anion. -

Optimal pH: For most proteins, alkylation with IAA is performed at a pH slightly below the pK

aof a typical cysteine, often around pH 7.0-8.5. This provides a sufficient concentration of the reactive thiolate while minimizing the risk of side reactions with other nucleophilic residues (like lysine or histidine) that become more reactive at higher pH values. -

Hyper-reactive Cysteines: Cysteine residues with an unusually low pK

aare often found in enzyme active sites or regions of critical biological function. These "hyper-reactive" cysteines can be selectively modified by IAA at a lower pH (e.g., pH 5-6) where most other cysteines remain protonated and unreactive. For example, in E. coli thioredoxin, Cys-32 has a pKaof 6.7, making it significantly more reactive than Cys-35 at neutral pH.

Steric Accessibility

The location of the cysteine residue within the three-dimensional structure of the protein is a critical determinant of its reactivity.

-

Surface-Exposed: Cysteines on the protein surface are readily accessible to IAA in the solvent and will react more quickly.

-

Buried: Cysteines buried within the hydrophobic core of a protein are sterically shielded and will react very slowly, if at all, unless the protein is denatured. This principle is the basis for using IAA as a probe for protein topography.

Local Electrostatic Environment

The presence of nearby charged amino acid residues can influence the pKa of a cysteine and thus its reactivity. For instance, a nearby positively charged residue (e.g., Lysine, Arginine) can stabilize the thiolate anion, lowering the cysteine's pKa and increasing its reaction rate at neutral pH.

Quantitative Data Summary

The following table summarizes key quantitative parameters related to the reactivity of IAA with cysteine residues.

| Parameter | Protein / Condition | Value | Significance |

| pK | Free Cysteine (in solution) | ~8.3 - 8.6 | Baseline pK |

| Cys-25 in Papain | ~4.2 | Hyper-reactive catalytic residue; highly nucleophilic at physiological pH. | |

| Cys-32 in E. coli Thioredoxin | 6.7 | Low pK | |

| Cys-149 in GAPDH | ~5.5 | Active site cysteine with enhanced reactivity. | |

| Second-Order Rate Constant (k) | Iodoacetamide with Thioredoxin (pH 7.2) | 107 M⁻¹s⁻¹ | Demonstrates rapid reaction kinetics with an accessible, reactive cysteine. |

| This compound with Thioredoxin (pH 7.2) | ~5 M⁻¹s⁻¹ | The negatively charged IAA reacts ~20-fold slower than the neutral iodoacetamide in this specific case. | |

| Optimal Reaction pH | General Protein Alkylation | 7.0 - 8.5 | A compromise to maximize thiolate concentration while minimizing side reactions. |

Experimental Protocol: Alkylation of Protein Cysteines

This section provides a generalized protocol for the irreversible alkylation of cysteine residues in a protein sample prior to downstream analysis, such as mass spectrometry.

Objective

To block all free thiol groups in a protein sample to prevent disulfide bond formation or to prepare the sample for enzymatic digestion and mass spectrometry analysis.

Materials and Reagents

-

Protein sample in a suitable buffer (e.g., Tris-HCl, HEPES)

-

Denaturant (e.g., 8 M Urea or 6 M Guanidine HCl)

-

Reducing Agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

-

Alkylation Reagent: this compound (IAA)

-

Quenching Reagent: DTT or L-cysteine

-

pH meter and necessary buffers for pH adjustment

-

Incubator or water bath

Step-by-Step Methodology

-

Denaturation and Reduction:

-

Solubilize the protein sample (e.g., 1 mg/mL) in a denaturation buffer (e.g., 6 M Guanidine HCl, 100 mM Tris-HCl, pH 8.0). Denaturation is crucial to expose buried cysteine residues.

-

Add a reducing agent to break any existing disulfide bonds. A final concentration of 10 mM DTT is commonly used.

-

Incubate the sample for 1 hour at 37°C.

-

-

Alkylation:

-

Prepare a fresh stock solution of this compound (e.g., 500 mM in the same buffer). IAA is light-sensitive, so prepare it fresh and keep it in the dark.

-

Add the IAA stock solution to the protein sample to a final concentration of 20-50 mM (a 2- to 5-fold molar excess over the reducing agent).

-

Incubate the reaction in the dark for 30-45 minutes at room temperature.

-

-

Quenching:

-

Stop the alkylation reaction by adding a quenching reagent that will react with the excess IAA. Add DTT or L-cysteine to a final concentration of 50-100 mM.

-

Incubate for 15 minutes at room temperature.

-

-

Sample Cleanup:

-

The protein sample is now ready for downstream processing. Depending on the application, this may involve:

-

Dialysis or buffer exchange to remove denaturants, reducing agents, and excess IAA.

-

Acetone or TCA precipitation to concentrate the protein.

-

Direct enzymatic digestion (e.g., with trypsin) if compatible with the buffer conditions.

-

-

The Historical Role of Iodoacetic Acid in Unraveling Protein Sequences: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The determination of the primary structure of proteins, their amino acid sequence, stands as a foundational achievement in biochemistry, paving the way for our modern understanding of molecular biology and drug development. In the mid-20th century, before the advent of high-throughput automated sequencing and mass spectrometry, this was a painstaking process of chemical degradation and analysis. A critical and often overlooked step in this pioneering work was the strategic chemical modification of cysteine residues to prevent the confounding influence of disulfide bonds. Iodoacetic acid emerged as a key reagent in this endeavor, enabling the successful sequencing of proteins like insulin and ribonuclease. This technical guide delves into the historical applications of this compound in protein sequencing, providing an in-depth look at the experimental protocols, quantitative data from the era, and the logical framework behind its use.

The Challenge of Disulfide Bonds in Protein Sequencing

The intricate three-dimensional structure of many proteins is stabilized by covalent disulfide bonds formed between the thiol groups of cysteine residues. While essential for biological function, these cross-linkages posed a significant barrier to early sequencing efforts. Methodologies like Edman degradation, which sequentially remove amino acids from the N-terminus, require a linear polypeptide chain.[1] Disulfide bonds hold different parts of the polypeptide chain together, or even link separate chains, preventing the complete denaturation and linearization necessary for accurate sequencing.[2] Furthermore, without blocking the free thiols produced after reduction, they could readily re-form disulfide bonds, often in non-native pairings, leading to a heterogeneous mixture of protein structures that would complicate analysis.[3]

To overcome this, a two-step strategy was developed:

-

Reduction: The disulfide bonds (-S-S-) are cleaved to produce two free thiol groups (-SH).

-

Alkylation (Carboxymethylation): The free thiol groups are then irreversibly blocked with an alkylating agent to prevent their re-oxidation.

This compound became a widely used alkylating agent for this purpose, reacting with the cysteine thiol group to form a stable S-carboxymethylcysteine derivative.[4] This modification effectively and permanently linearizes the protein, making it amenable to sequencing.

Historical Experimental Protocols

The foundational work on protein sequencing, notably by Frederick Sanger on insulin, necessitated the cleavage of disulfide bonds.[5][6][7] While Sanger's primary focus was on the overall sequencing strategy, the importance of handling cysteine residues was paramount. A seminal 1959 study on ribonuclease and lysozyme provides a detailed protocol for the reductive cleavage of disulfide bonds followed by alkylation with this compound, which is representative of the methods used during that era.[4]

Key Experiment: Reduction and S-carboxymethylation of Ribonuclease and Lysozyme (1959)

This procedure was crucial for preparing these tryptophan-rich proteins for subsequent amino acid sequence analysis.[4]

Methodology:

-

Protein Solubilization and Denaturation: The protein (e.g., ribonuclease or lysozyme) was dissolved in an 8 M urea solution. Urea acts as a powerful denaturing agent, unfolding the protein to expose the disulfide bonds to the reducing agent.

-

Reduction: Thioglycolic acid was added to the protein solution, and the pH was adjusted to 8.5. The reaction was allowed to proceed at room temperature. Thioglycolic acid served as the reducing agent, cleaving the disulfide bridges.

-

Alkylation: Following reduction, this compound was added to the reaction mixture. The reaction with the newly formed sulfhydryl groups of the cysteine residues was allowed to proceed in the dark. This step results in the formation of S-carboxymethylcysteine.

-

Termination and Purification: The reaction was terminated, and the modified protein was separated from excess reagents by dialysis or gel filtration.

The resulting S-carboxymethylated protein was then ready for enzymatic digestion (e.g., with trypsin) and subsequent sequencing of the peptide fragments.[4]

Quantitative Data and Reaction Parameters

The effectiveness of the alkylation step is crucial for successful protein sequencing. Historical studies focused on ensuring the reaction went to completion without significant side reactions.

| Parameter | Value/Condition | Rationale/Observation | Reference |

| Reagent | This compound (ICH₂COOH) | Reacts with sulfhydryl groups to form a stable thioether bond. | [4] |

| Denaturant | 8 M Urea | Ensures complete unfolding of the protein for access to disulfide bonds. | [4] |

| Reducing Agent | Thioglycolic Acid | Effectively cleaves disulfide bonds under the specified conditions. | [4] |

| pH | 8.5 | Alkaline pH facilitates the deprotonation of the thiol group to the more nucleophilic thiolate anion (-S⁻), which readily reacts with this compound. | [4] |

| Reaction Time | Not explicitly stated in the 1959 abstract, but typically in the range of minutes to hours. | Sufficient time is required for complete alkylation. | |

| Temperature | Room Temperature | A compromise to ensure a reasonable reaction rate without promoting significant side reactions. | [4] |

| Product | S-carboxymethylcysteine | A stable derivative that can be identified during subsequent analysis. The modification adds a mass of 58.00 Da. | [5] |

It was noted that under these conditions, no significant stable modifications of other amino acids such as tyrosine, tryptophan, lysine, or histidine were observed, highlighting the specificity of the reaction for cysteine residues.[4]

Visualizing the Workflow and Chemical Reactions

The following diagrams illustrate the logical workflow of preparing a protein for sequencing and the underlying chemical reaction of cysteine modification by this compound.

References

- 1. Sanger Determines the Structure of Insulin | Research Starters | EBSCO Research [ebsco.com]

- 2. Protein sequencing - Wikipedia [en.wikipedia.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. weizmann.elsevierpure.com [weizmann.elsevierpure.com]

- 5. innovation.world [innovation.world]

- 6. historyofinformation.com [historyofinformation.com]

- 7. nobelprize.org [nobelprize.org]

iodoacetic acid's effect on glyceraldehyde-3-phosphate dehydrogenase

An In-depth Technical Guide to the Inhibition of Glyceraldehyde-3-Phosphate Dehydrogenase by Iodoacetic Acid

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is a pivotal enzyme in glycolysis, catalyzing the conversion of glyceraldehyde-3-phosphate (G3P) to 1,3-bisphosphoglycerate. Its inhibition has significant ramifications for cellular metabolism, making it a subject of intense study. This compound (IAA) is a classic, potent, and irreversible inhibitor of GAPDH. This document provides a comprehensive technical overview of the mechanism of action of this compound on GAPDH, including the kinetics of inhibition, downstream metabolic consequences, and detailed experimental protocols for studying this interaction.

Mechanism of Irreversible Inhibition

This compound functions as an alkylating agent, irreversibly inactivating GAPDH through covalent modification.[1][2][3] The core of this mechanism lies in the reaction between this compound and a highly reactive cysteine residue within the enzyme's active site.[1][4]

-

Target Residue: The key target is the catalytic cysteine (Cys149 in rabbit muscle GAPDH, Cys152 in human GAPDH), which possesses a highly nucleophilic thiol (-SH) group.[5][6][7][8]

-

Covalent Modification: this compound undergoes a bimolecular nucleophilic substitution (SN2) reaction with the thiolate anion of the cysteine residue.[9] This results in the formation of a stable thioether bond, covalently attaching a carboxymethyl group to the cysteine.[4]

-

Enzyme Inactivation: This alkylation physically and electronically obstructs the active site. The modified cysteine can no longer perform its essential catalytic role, which involves a nucleophilic attack on the G3P substrate to form a thiohemiacetal intermediate.[6][8] Consequently, the entire glycolytic pathway is halted at this step.[4][10]

Inhibition Kinetics and Quantitative Analysis

This compound (IA) is a highly efficient inhibitor of GAPDH, demonstrating rapid, time- and concentration-dependent inactivation of the enzyme. Studies comparing this compound with its amide counterpart, iodoacetamide (IAA), reveal that this compound is a significantly more potent inhibitor of GAPDH activity.[2][4]

Table 1: Concentration-Dependent Inhibition of GAPDH

| Inhibitor | Cell Type | Parameter | Value | Reference |